molecular formula C5H11NO B1524026 1-(Azetidin-3-yl)ethanol CAS No. 1507300-88-0

1-(Azetidin-3-yl)ethanol

Cat. No.: B1524026
CAS No.: 1507300-88-0
M. Wt: 101.15 g/mol
InChI Key: LNJUGVDXQRKCSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines has been a topic of interest in recent research. For instance, a protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones has been developed .


Molecular Structure Analysis

The molecular formula of 1-(Azetidin-3-yl)ethanol is C5H11NO. The presence of -CH of the azetidine ring has been validated in synthesized derivatives .


Chemical Reactions Analysis

Azetidines are known for their reactivity and have been used in various chemical reactions. For example, they have been used in the synthesis of 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 101.15 g/mol. More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Gold-Catalyzed Synthesis of Azetidin-3-ones

Researchers have developed a method to prepare azetidin-3-ones, crucial heterocycles in organic synthesis and pharmaceutical chemistry, from propargylic alcohols using gold-catalyzed alkyne intermolecular oxidation. This process exhibits high efficiency and leverages readily available materials, demonstrating the versatility of azetidin-3-yl compounds in chemical synthesis (Ping Tan & J. Xiang, 2013).

β-Lactam Synthon in Organic Synthesis

Azetidin-2-one, a β-lactam, serves as a synthon for creating a wide array of biologically significant organic molecules. This research highlights the utility of β-lactam chemistry in synthesizing aromatic β-amino acids, peptides, and other derivatives, leveraging the strained ring of azetidin-2-one for various chemical transformations (A. Deshmukh et al., 2004).

Antimicrobial Activity of Azetidinones

A study on azetidinones derived from selective ester cleavage in azetidinone compounds showed these new derivatives possess antimicrobial properties. This research emphasizes the potential of azetidin-3-yl compounds in developing new antimicrobial agents (G. Singh & T. Pheko, 2008).

Synthesis of Cyclic Polyamines

Research on synthesizing cyclic polyamines from amino alcohols using enzymatic methods has expanded the range of polyamine products. This study suggests that azetidin-based compounds can be transformed into valuable polyamines for various applications, including drug and gene delivery (K. E. Cassimjee et al., 2012).

Preparation of Aryloxetanes and Arylazetidines

An innovative nickel-mediated alkyl-aryl Suzuki coupling method has been developed for incorporating oxetan-3-yl and azetidin-3-yl groups into aromatic systems. This technique underscores the importance of azetidin-3-yl derivatives in medicinal chemistry, providing efficient pathways to install these motifs into various compounds (M. Duncton et al., 2008).

Mechanism of Action

While the specific mechanism of action for 1-(Azetidin-3-yl)ethanol is not mentioned in the search results, azetidines are known as potent mechanism-based inhibitors of several enzymes like human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme .

Safety and Hazards

While specific safety and hazard information for 1-(Azetidin-3-yl)ethanol was not found, it’s important to handle all chemicals with appropriate safety measures. For instance, ethanol is harmful by ingestion, inhalation, or by skin absorption .

Properties

IUPAC Name

1-(azetidin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJUGVDXQRKCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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